Chlorophyll c2

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C35H28MgN4O5 |

|---|---|

Molecular Weight |

608.9 g/mol |

IUPAC Name |

magnesium;(E)-3-[11,16-bis(ethenyl)-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23),21-undecaen-22-yl]prop-2-enoic acid |

InChI |

InChI=1S/C35H30N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8-14,31H,1-2H2,3-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2/b11-10+,22-12?,23-13?,24-12?,25-14?,26-13?,27-14?,32-30?; |

InChI Key |

QDRBYWCRXZZVLY-JUQUGTHISA-L |

Isomeric SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C5=C([N-]4)C(=C6C(=C(C(=N6)C=C1[N-]2)C)/C=C/C(=O)O)C(C5=O)C(=O)OC)C)C(=C3C)C=C)C=C.[Mg+2] |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C5=C([N-]4)C(=C6C(=C(C(=N6)C=C1[N-]2)C)C=CC(=O)O)C(C5=O)C(=O)OC)C)C(=C3C)C=C)C=C.[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Chlorophyll c2: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for chlorophyll c2, a key accessory pigment in various marine algae.

Chemical Structure of Chlorophyll c2

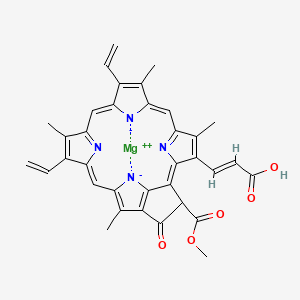

Chlorophyll c2 (Chl c2) is a member of the chlorophyll c family, which are distinguished by their unique porphyrin macrocycle structure. Unlike chlorophylls a and b, which possess a chlorin ring (with a reduced D ring), chlorophyll c pigments, including Chl c2, have a fully unsaturated porphyrin ring system.[1][2] Another defining characteristic is the absence of the isoprenoid (phytyl) tail commonly found in other chlorophylls.[1][2]

The molecular formula for chlorophyll c2 is C₃₅H₂₈MgN₄O₅.[3][4][5] Structurally, it features a magnesium ion chelated at the center of the porphyrin ring.[6] A key feature that distinguishes chlorophyll c2 from chlorophyll c1 is the presence of a vinyl group (-CH=CH₂) at the C8 position of the porphyrin ring, whereas chlorophyll c1 has an ethyl group (-CH₂CH₃) at this position.[1][2] Furthermore, chlorophyll c pigments have a trans-acrylic acid side chain at the C17 position instead of the propionic acid side chain seen in chlorophylls a and b.[2]

Physicochemical Properties

Chlorophyll c2 is a blue-green accessory pigment found in marine algae such as photosynthetic Chromista (e.g., diatoms, brown algae) and dinoflagellates.[1] Its primary role is to absorb light energy, particularly in the 447–520 nm wavelength region, and transfer this excitation energy to the photosynthetic reaction center.[1] Due to its chemical structure, it is insoluble in water but soluble in organic solvents like acetone, methanol, and ethanol.[7][8]

Quantitative Data Summary

The key quantitative properties of chlorophyll c2 are summarized in the table below for easy reference and comparison.

| Property | Value | Solvents/Conditions |

| Molecular Formula | C₃₅H₂₈MgN₄O₅ | - |

| Molar Mass | 608.93 g/mol | - |

| CAS Number | 27736-03-4 | - |

| Absorption Maxima (λmax) | 447, 580, 627 nm | Diethyl ether |

| 450, 581, 629 nm | Acetone | |

| 444 nm (approx.) | 90% Acetone-water |

Biosynthesis of Chlorophyll c2

The biosynthesis of chlorophyll c2 branches off from the main chlorophyll synthesis pathway. The process begins with the precursor divinylprotochlorophyllide (DV-PChlide). This molecule is directly processed by the enzyme chlorophyll c synthase, a 17¹ oxidase, which catalyzes the conversion of the propionate residue at the 17-position into an acrylate residue, forming chlorophyll c2.[1] An alternative or subsequent reaction involves an 8-vinyl reductase, which can convert chlorophyll c2 into chlorophyll c1.[1]

Experimental Protocols

Extraction and Quantification of Chlorophyll c2

This section details a standard methodology for the extraction and subsequent spectrophotometric quantification of chlorophyll c2 from algal tissues.

4.1.1 Materials and Reagents

-

Algal tissue (e.g., coral symbionts, diatoms)

-

100% Acetone (cooled)

-

Microcentrifuge tubes (1.5 mL)

-

Microcentrifuge

-

Vortex mixer

-

Spectrophotometer or microplate reader

-

Quartz cuvettes or 96-well quartz plate

-

Pipettes and tips

4.1.2 Extraction Protocol

-

Sample Preparation : Start with a known quantity of biological material (e.g., a cell pellet from a centrifuged culture or tissue homogenate).[11]

-

Solvent Addition : Add 1 mL of 100% acetone to the sample pellet in a 1.5 mL microcentrifuge tube.[11]

-

Cell Lysis : Vortex the tube vigorously for approximately 15-30 seconds to ensure thorough mixing and to begin the extraction process.[11]

-

Extraction Incubation : Place the tubes in the dark at 4°C for at least 18-24 hours to allow for complete pigment extraction.[11][12] This step should be performed under dimmed lighting to prevent pigment degradation.[12]

-

Clarification : After incubation, vortex the tubes again for 15 seconds.[11] Centrifuge the tubes at high speed (e.g., 13,000 rpm or ~16,000 x g) for 3-5 minutes to pellet cell debris.[11]

-

Supernatant Collection : Carefully transfer the supernatant, which contains the extracted chlorophylls, to a new clean tube for analysis.[11]

4.1.3 Spectrophotometric Quantification

-

Blanking : Use 100% acetone as a blank to zero the spectrophotometer or microplate reader.[11]

-

Absorbance Measurement : Measure the absorbance of the chlorophyll extract at wavelengths of 630 nm, 663 nm, and 750 nm.[11] The measurement at 750 nm is used to correct for turbidity.[13]

-

Concentration Calculation : The concentrations of chlorophyll a and c2 (in µg/mL) in 100% acetone can be calculated using established trichromatic equations, such as those provided by Jeffrey and Humphrey (1975). For a simplified determination, specific equations for chlorophyll a and total chlorophyll c are often used.

The following diagram illustrates the general workflow for chlorophyll extraction and analysis.

References

- 1. Chlorophyll c - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. chlorophyll c2 - Wikidata [wikidata.org]

- 4. Chlorophyll c2 | C35H28MgN4O5 | CID 16070018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chlorophyll c2 analytical standard Sigma-Aldrich [sigmaaldrich.com]

- 6. byjus.com [byjus.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. fao.org [fao.org]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Chlorophyll - Wikipedia [en.wikipedia.org]

- 11. Chlorophyll Content Protocol – Ariana S Huffmyer – Research Scientist, University of Washington [ahuffmyer.github.io]

- 12. Chlorophyll (spectrophotometric analysis) – ANACC Methods and Materials [research.csiro.au]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chlorophyll c2 Biosynthesis Pathway in Marine Algae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophyll c2 is a vital accessory pigment in many marine algae, including diatoms and dinoflagellates, playing a crucial role in harvesting blue-green light in the aquatic environment. Understanding its biosynthesis is paramount for research in algal physiology, bioengineering, and potentially for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chlorophyll c2 biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It includes a compilation of available quantitative data, detailed experimental protocols for studying the pathway, and visualizations of the core processes to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

Marine algae are significant contributors to global primary productivity, largely due to their unique pigment compositions adapted to the underwater light spectrum. Among these pigments, chlorophyll c2 stands out as a key player in the light-harvesting complexes of many ecologically important algal groups. Unlike the chlorophylls found in terrestrial plants, chlorophyll c2 possesses a porphyrin macrocycle instead of a chlorin ring and lacks a phytol tail.[1] These structural features enable it to absorb light in the blue-green region of the spectrum, which penetrates deeper into the water column.[2]

The biosynthesis of chlorophyll c2 follows the general tetrapyrrole pathway to the intermediate protoporphyrin IX, after which it diverges to form the characteristic structure of chlorophyll c. Recent breakthroughs have identified the terminal enzyme in this pathway, a 2-oxoglutarate-Fe(II) dioxygenase known as CHLOROPHYLL C SYNTHASE (CHLCS), resolving a long-standing mystery in chlorophyll biosynthesis.[3][4] This guide will delve into the specifics of this pathway, providing the technical details necessary for its study and potential manipulation.

The Chlorophyll c2 Biosynthesis Pathway

The synthesis of chlorophyll c2 begins with the universal precursor for all tetrapyrroles, 5-aminolevulinic acid (ALA), and proceeds through a series of enzymatic reactions to form protoporphyrin IX. From there, the pathway branches towards the chlorophylls with the insertion of magnesium. The final key step is the conversion of divinyl-protochlorophyllide a to chlorophyll c2.

From Protoporphyrin IX to Divinyl-Protochlorophyllide a

The pathway from protoporphyrin IX to divinyl-protochlorophyllide a (DV-PChlide a) involves a series of enzymatic steps that are largely conserved across photosynthetic organisms. These steps are catalyzed by the following enzymes:

-

Magnesium Chelatase (Mg-chelatase): Inserts Mg²⁺ into protoporphyrin IX to form Mg-protoporphyrin IX.

-

Mg-protoporphyrin IX S-adenosyl-L-methionine O-methyltransferase (CHLM): Methylates Mg-protoporphyrin IX to form Mg-protoporphyrin IX monomethyl ester.

-

Mg-protoporphyrin IX monomethyl ester (oxidative) cyclase (AcsF): Catalyzes the formation of the isocyclic ring E, a characteristic feature of chlorophylls, to produce divinyl-protochlorophyllide a.

The Terminal Step: CHLOROPHYLL C SYNTHASE (CHLCS)

The final and defining step in chlorophyll c2 biosynthesis is the oxidation of the propionate side chain at the C17 position of divinyl-protochlorophyllide a to an acrylate side chain. This reaction is catalyzed by CHLOROPHYLL C SYNTHASE (CHLCS).[3][4]

-

Enzyme Class: CHLCS is a 2-oxoglutarate-Fe(II) dioxygenase (2OGD).[3][4]

-

Reaction: It catalyzes a 17¹-oxidation of the propionate group, likely through hydroxylation followed by dehydration, to form the characteristic acrylate group of chlorophyll c2.[5]

-

Substrate: The primary substrate for chlorophyll c2 synthesis is divinyl-protochlorophyllide a (DV-PChlide a).[4]

-

Cofactors: As a 2OGD, CHLCS requires Fe(II), 2-oxoglutarate, and O₂ for its catalytic activity.

The gene encoding CHLCS has been identified in various marine algae, including the diatom Phaeodactylum tricornutum (Phatr3_J43737) and several dinoflagellate species.[3][6]

Relationship with Chlorophyll c1

Chlorophyll c1 differs from chlorophyll c2 by having an ethyl group instead of a vinyl group at the C8 position. The conversion between divinyl and monovinyl forms of chlorophyll precursors is catalyzed by 8-vinyl reductase (DVR).[7] It is proposed that an 8-vinyl reductase can convert chlorophyll c2 into chlorophyll c1.[5] The ratio of chlorophyll c1 to c2 can be influenced by the specific chlorophyll c synthase enzyme present.[8]

Signaling Pathway of Chlorophyll c2 Biosynthesis

Caption: The core biosynthetic pathway of chlorophyll c2 from protoporphyrin IX.

Quantitative Data

Quantitative analysis of chlorophyll c2 and its precursors is essential for understanding the dynamics of the pathway. The following tables summarize available data from studies on the model diatom Phaeodactylum tricornutum.

Table 1: Chlorophyll c Concentration in Phaeodactylum tricornutum under Different Light Conditions

| Light Condition | Irradiance (µmol photons m⁻² s⁻¹) | Chlorophyll c (pg cell⁻¹) | Reference |

| Low Light (Blue LED) | 25 | ~0.15 | [9] |

| Medium Light (Blue LED) | 60 | ~0.10 | [9] |

| Low Light (White LED) | 25 | ~0.12 | [9] |

| Medium Light (White LED) | 60 | ~0.08 | [9] |

| Low Light (Red LED) | 25 | ~0.18 | [10] |

| High Light (Red LED) | 100 | ~0.10 | [10] |

| Varying Doses (PAR) | 4.32 mol photons m⁻² | 0.05 - 0.12 | [3] |

Table 2: Enzyme Kinetic Parameters (Hypothetical)

No specific kinetic data for CHLOROPHYLL C SYNTHASE (CHLCS) from marine algae has been published to date. The following table is a template for such data, which would be of high value to the research community.

| Enzyme | Substrate | Km (µM) | Vmax (nmol mg⁻¹ min⁻¹) | kcat (s⁻¹) | Reference |

| CHLCS (P. tricornutum) | DV-PChlide a | - | - | - | - |

| CHLCS (P. tricornutum) | 2-Oxoglutarate | - | - | - | - |

| CHLCS (P. tricornutum) | Fe(II) | - | - | - | - |

Regulation of the Pathway

The biosynthesis of chlorophyll c2 is tightly regulated in response to environmental cues, primarily light and nutrient availability. This regulation ensures that the alga can optimize its photosynthetic capacity without accumulating phototoxic intermediates.

Light Regulation

Transcriptomic studies in Phaeodactylum tricornutum have shown that the expression of genes involved in the chlorophyll biosynthesis pathway is influenced by light intensity. Generally, the expression of many chlorophyll biosynthesis genes, including those leading to DV-PChlide a, is downregulated under high light conditions compared to low light.[3][11] This is a protective mechanism to prevent the accumulation of photoreactive chlorophyll precursors. In contrast, genes encoding light-harvesting complex proteins are often upregulated under low light to increase photon capture efficiency.[3]

Nutrient Regulation

Nutrient availability, particularly nitrogen, significantly impacts chlorophyll biosynthesis. Nitrogen is a fundamental component of the chlorophyll molecule. Under nitrogen limitation, the synthesis of chlorophylls, including chlorophyll c, is generally reduced.[12] Transcriptomic data from diatoms under nutrient co-limitation indicates a prioritization of nitrogen acquisition, which can indirectly affect pigment synthesis.[7]

Retrograde Signaling

The state of the chloroplast can influence nuclear gene expression through retrograde signaling. Tetrapyrrole intermediates themselves are thought to act as signaling molecules. An accumulation of these intermediates can trigger a feedback mechanism to downregulate the biosynthetic pathway, preventing the buildup of potentially toxic compounds.[1]

Workflow for Transcriptomic Analysis of Chlorophyll c2 Biosynthesis

Caption: A typical workflow for studying the regulation of chlorophyll c2 biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the chlorophyll c2 biosynthesis pathway.

Pigment Extraction and HPLC Analysis

This protocol is adapted from standard methods for phytoplankton pigment analysis.

Materials:

-

Algal culture

-

Glass fiber filters (GF/F)

-

90% Acetone (HPLC grade), chilled

-

Centrifuge

-

HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector

Procedure:

-

Filter a known volume of algal culture onto a GF/F filter under low vacuum.

-

Immediately place the filter in a centrifuge tube containing a known volume of chilled 90% acetone.

-

Vortex the tube vigorously and sonicate for 10-15 minutes in an ice bath in the dark.

-

Centrifuge the tube at 4,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Filter the extract through a 0.2 µm PTFE syringe filter into an HPLC vial.

-

Inject the sample onto the HPLC system.

-

Separate pigments using a gradient of a polar solvent (e.g., a mixture of methanol, acetonitrile, and aqueous pyridine) and a non-polar solvent (e.g., acetone or ethyl acetate).

-

Identify chlorophyll c2 by its characteristic retention time and absorption spectrum (peaks around 447, 580, and 627 nm).

-

Quantify the pigment using a standard curve generated from a purified chlorophyll c2 standard.

Heterologous Expression and Purification of CHLCS (A General Protocol)

This protocol provides a general framework for the expression of a recombinant algal 2-oxoglutarate-dependent dioxygenase, such as CHLCS, in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a purification tag (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotics

-

IPTG (isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

-

Clone the coding sequence of the CHLCS gene into the expression vector.

-

Transform the recombinant plasmid into the E. coli expression strain.

-

Grow a starter culture overnight at 37°C.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation at high speed.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged CHLCS protein with elution buffer.

-

Dialyze the purified protein against the dialysis buffer to remove imidazole.

-

Concentrate the protein and store it at -80°C.

In Vitro Assay for CHLCS Activity

This protocol describes a method to measure the activity of the recombinant CHLCS enzyme.

Materials:

-

Purified recombinant CHLCS

-

Divinyl-protochlorophyllide a (substrate)

-

2-Oxoglutarate

-

FeSO₄

-

Ascorbate

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5)

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, 2-oxoglutarate, FeSO₄, and ascorbate.

-

Add the purified CHLCS enzyme to the reaction mixture.

-

Initiate the reaction by adding the substrate, divinyl-protochlorophyllide a.

-

Incubate the reaction at a controlled temperature (e.g., 25-30°C) for a specific time.

-

Stop the reaction by adding an equal volume of cold acetone or another organic solvent.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to separate the substrate (DV-PChlide a) from the product (chlorophyll c2).

-

Quantify the amount of product formed to determine the enzyme activity.

Experimental Workflow for CHLCS Characterization

Caption: A workflow for the expression, purification, and characterization of CHLCS.

Conclusion and Future Perspectives

The elucidation of the chlorophyll c2 biosynthesis pathway, particularly the discovery of CHLOROPHYLL C SYNTHASE, represents a significant advancement in our understanding of algal photosynthesis. This technical guide provides a comprehensive resource for researchers and professionals working in this area.

Future research should focus on several key areas:

-

Detailed Kinetic Characterization of CHLCS: Obtaining precise kinetic parameters for CHLCS from various marine algae will be crucial for comparative studies and for building accurate metabolic models.

-

Structural Biology of CHLCS: Determining the three-dimensional structure of CHLCS will provide insights into its catalytic mechanism and substrate specificity.

-

Regulatory Networks: Further investigation into the signaling pathways and transcription factors that regulate the expression of CHLCS and other key enzymes in response to environmental changes is needed.

-

Biotechnological Applications: The ability to heterologously express CHLCS opens up possibilities for engineering novel photosynthetic organisms with altered light-harvesting properties for applications in biofuel production and aquaculture.

By continuing to explore the intricacies of the chlorophyll c2 biosynthesis pathway, the scientific community can unlock new avenues for both fundamental research and innovative biotechnological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Co-operative intermolecular kinetics of 2-oxoglutarate dependent dioxygenases may be essential for system-level regulation of plant cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Life-cycle-related gene expression patterns in the brown algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A chlorophyll c synthase widely co-opted by phytoplankton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Studies on the 2-Oxoglutarate/Fe(II)-Dependent Nucleic Acid Modifying Enzymes from the AlkB and TET Families | MDPI [mdpi.com]

- 8. univeur.org [univeur.org]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Complex diel cycles of gene expression in coral-algal symbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Chlorophyll c2 as an Accessory Pigment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophyll c2, a key accessory pigment in many marine photosynthetic organisms, plays a critical role in broadening the spectral range of light absorption and efficiently transferring this energy to the photosynthetic reaction centers. This technical guide provides an in-depth exploration of the multifaceted functions of chlorophyll c2, detailing its photochemical properties, distribution, and integral role within the light-harvesting complexes of chromophyte algae. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of its biochemical pathways and functional relationships to facilitate a comprehensive understanding for researchers and professionals in the fields of phycology, photosynthesis, and drug discovery.

Introduction

Photosynthesis in aquatic environments is driven by a diverse array of pigments capable of capturing light across a wide spectrum. Among these, the chlorophylls are paramount. While chlorophyll a is the primary photosynthetic pigment, a variety of accessory pigments have evolved to capture light in regions of the spectrum where chlorophyll a absorbs weakly. Chlorophyll c2 is a prominent member of the chlorophyll c family, found predominantly in marine algae such as diatoms, dinoflagellates, and haptophytes.[1] Unlike the more familiar chlorophyll b found in terrestrial plants, chlorophyll c2 possesses a porphyrin ring structure without a phytol tail, a characteristic that influences its solubility and interaction within the light-harvesting protein complexes.[2] Its primary function is to absorb light in the blue-green region of the spectrum and transfer the excitation energy with remarkable efficiency to chlorophyll a, thereby significantly enhancing the photosynthetic capacity of these organisms in their light-limited underwater habitats.[3][4] Understanding the structure, function, and regulation of chlorophyll c2 is not only fundamental to our knowledge of marine primary productivity but also holds potential for biotechnological applications, including the development of novel photosensitizers for therapeutic use.

Distribution and Significance of Chlorophyll c2

Chlorophyll c2 is a hallmark pigment of the chromophyte algae, a diverse group of eukaryotes that play a crucial role in global carbon fixation. Its distribution is a key chemotaxonomic marker for several major algal lineages.

-

Diatoms (Bacillariophyceae): These silicified algae are major contributors to global primary production and universally contain chlorophyll c2, alongside chlorophyll c1 and the carotenoid fucoxanthin, within their fucoxanthin-chlorophyll a/c protein (FCP) complexes.[5][6]

-

Dinoflagellates (Dinophyceae): Most photosynthetic dinoflagellates utilize chlorophyll c2 as their primary accessory chlorophyll.[7] Some species also contain chlorophyll c1 or c3, depending on their specific light-harvesting strategies.[7] In many dinoflagellates, chlorophyll c2 is a component of the peridinin-chlorophyll a-protein (PCP) complex.

-

Haptophytes (Haptophyta): This group, which includes the prolific coccolithophores, also relies on chlorophyll c2 for light harvesting.[1]

-

Cryptophytes (Cryptophyta): These algae possess chlorophyll c2 but lack chlorophyll c1.[1]

The widespread presence of chlorophyll c2 in these highly successful and ecologically significant algal groups underscores its evolutionary importance in optimizing light capture in the marine environment.

Photochemical Properties and Light-Harvesting Function

The effectiveness of chlorophyll c2 as an accessory pigment is rooted in its unique photochemical properties. It exhibits strong absorption in the blue-green spectral region, with absorption maxima that vary slightly depending on the solvent environment.

The primary role of chlorophyll c2 is to act as an antenna molecule, capturing light energy and funneling it to chlorophyll a. This energy transfer occurs via Förster Resonance Energy Transfer (FRET), a non-radiative process that depends on the close proximity and spectral overlap of the donor (chlorophyll c2) and acceptor (chlorophyll a) molecules. The efficiency of this energy transfer is exceptionally high, often exceeding 90%, ensuring that a significant portion of the absorbed light is utilized for photosynthesis.[4]

Quantitative Data on Chlorophyll c2

For ease of comparison, the following tables summarize key quantitative data related to chlorophyll c2.

Table 1: Absorption Maxima of Chlorophyll c2 in Various Solvents

| Solvent | Absorption Maximum 1 (nm) | Absorption Maximum 2 (nm) | Absorption Maximum 3 (nm) | Reference |

| Acetone | 450 | 581 | 629 | [2] |

| Diethyl ether | 447 | 580 | 627 | [2] |

Table 2: Molar Extinction Coefficients of Chlorophylls

| Pigment | Solvent | Wavelength (nm) | Molar Extinction Coefficient (L mol⁻¹ cm⁻¹) | Reference |

| Chlorophyll a | 90% Acetone | 664 | 82.04 | [8] |

| Chlorophyll b | 90% Acetone | 647 | 47.35 | [8] |

| Chlorophyll c1+c2 | 90% Acetone | 630 | 42.6 | [9] |

| Chlorophyll d | Methanol | 697 | 63.68 x 10³ | [8] |

| Chlorophyll f | Methanol | 707 | 71.11 x 10³ | [8] |

Table 3: Energy Transfer and Quantum Yield Data

| Parameter | Organism/Complex | Value | Reference |

| Energy Transfer Time (Chl c2 to Chl a) | Cyclotella meneghiniana FCP | < 100 fs | [4] |

| Photosynthetic Quantum Yield (Overall) | Various Plants | 3-6% of total solar radiation | [10] |

| Fluorescence Quantum Yield (77 K) | Plant Leaves | ~5% | [11] |

| Fluorescence Quantum Yield (300 K) | Plant Leaves | ~1% | [11] |

Role in Light-Harvesting Complexes

In diatoms, chlorophyll c2 is non-covalently bound to fucoxanthin-chlorophyll a/c-binding proteins (FCPs). These intrinsic membrane proteins organize the pigment molecules in a precise three-dimensional arrangement that facilitates highly efficient energy transfer. The FCP complexes are typically trimeric or exist in higher oligomeric states.[12] The close proximity of chlorophyll c2 to both fucoxanthin and chlorophyll a within the FCP complex allows for a cascaded energy transfer pathway.

Signaling and Regulatory Pathways

While "signaling" in the traditional sense of a signal transduction cascade is not the primary role of chlorophyll c2, its involvement in light harvesting is tightly regulated in response to changing light conditions. This regulation is a form of environmental signaling that affects the entire photosynthetic apparatus.

In diatoms, exposure to high light can trigger photoprotective mechanisms, such as non-photochemical quenching (NPQ), to dissipate excess energy as heat and prevent photodamage. While the primary players in NPQ are xanthophyll cycle pigments like diadinoxanthin and diatoxanthin, the overall energy flow through the FCP complex, including the energy transferred from chlorophyll c2, is modulated.[13] The regulation of FCP gene expression in response to light intensity and quality is a key aspect of this photoacclimation.[14][15]

Experimental Protocols

Pigment Extraction from Algae

This protocol describes a general method for extracting chlorophylls from algal cells.

Materials:

-

Algal cell culture

-

Centrifuge and centrifuge tubes

-

Mortar and pestle or tissue homogenizer

-

90% Acetone (or other suitable solvent like methanol or ethanol)

-

Glass fiber filters (e.g., GF/F)

-

Filtration apparatus

-

Spectrophotometer

Procedure:

-

Harvest a known volume of algal culture by centrifugation (e.g., 5000 x g for 10 minutes).

-

Alternatively, filter a known volume of culture through a glass fiber filter.

-

Resuspend the cell pellet or place the filter in a known volume of 90% acetone.

-

Disrupt the cells by grinding with a mortar and pestle or using a tissue homogenizer. This step should be performed in dim light and on ice to prevent pigment degradation.

-

Transfer the extract to a centrifuge tube and centrifuge at 5000 x g for 10 minutes to pellet cell debris.

-

Carefully transfer the supernatant containing the pigments to a clean tube.

-

Store the extract in the dark and on ice until analysis to minimize degradation.

Quantification of Chlorophyll c2 by Spectrophotometry

Procedure:

-

Measure the absorbance of the pigment extract at 630 nm, 664 nm, and 750 nm using a spectrophotometer. The measurement at 750 nm serves as a correction for turbidity.

-

Use the following trichromatic equations (for 90% acetone) to calculate the concentration of chlorophyll c (c1+c2):

-

Chlorophyll c1+c2 (µg/mL) = 24.52 * (A630 - A750) - 1.67 * (A664 - A750) - 7.60 * (A648 - A750) (Note: A648 is for chlorophyll b, this equation is a simplification. More specific equations for chlorophyll c2 exist but are more complex and often require chromatographic separation for accuracy). A more common approach is to use equations that determine total chlorophyll c.[9]

-

-

The concentration can then be normalized to the original culture volume or cell number.

Isolation of Fucoxanthin-Chlorophyll Protein (FCP) Complexes

This protocol provides a general workflow for the isolation of FCP complexes from diatoms.

Materials:

-

Harvested algal cells

-

Buffer solution (e.g., Tris-HCl with sorbitol)

-

French press or sonicator

-

Ultracentrifuge

-

Detergent (e.g., n-dodecyl-β-D-maltoside, DDM)

-

Sucrose density gradient solutions

-

SDS-PAGE apparatus

Procedure:

-

Resuspend harvested cells in a suitable buffer.

-

Break the cells using a French press or sonication.

-

Centrifuge the homogenate at a low speed to remove unbroken cells and debris.

-

Pellet the thylakoid membranes by ultracentrifugation.

-

Resuspend the thylakoid membranes in buffer and solubilize with a mild non-ionic detergent like DDM.

-

Load the solubilized membrane proteins onto a sucrose density gradient.

-

Perform ultracentrifugation to separate the protein complexes based on their size and density.

-

Carefully collect the colored bands corresponding to the FCP complexes.

-

Analyze the collected fractions by SDS-PAGE and spectroscopy to confirm the presence and integrity of the FCPs.[12][16]

Visualizations

Chlorophyll Biosynthesis Pathway

Caption: Simplified biosynthesis pathway of chlorophylls, highlighting the branch point for chlorophyll c1 and c2 synthesis.

Energy Transfer in Fucoxanthin-Chlorophyll Protein (FCP) Complex

References

- 1. researchgate.net [researchgate.net]

- 2. Chlorophyll c - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Chlorophyll fluorescence - Wikipedia [en.wikipedia.org]

- 11. edinst.com [edinst.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Biogenesis and light regulation of the major light harvesting chlorophyll-protein of diatoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biogenesis and Light Regulation of the Major Light Harvesting Chlorophyll-Protein of Diatoms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation of fucoxanthin chlorophyll protein complexes of the centric diatom Thalassiosira pseudonana associated with the xanthophyll cycle enzyme diadinoxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Accessory Pigment: A Technical Guide to the Distribution of Chlorophyll c2 in Phytoplankton

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophylls are the cornerstone of photosynthesis, the process that sustains the vast majority of aquatic ecosystems. While chlorophyll a is the primary photosynthetic pigment in all oxygenic phototrophs, a diverse array of accessory pigments allows phytoplankton to broaden their light-harvesting capabilities, adapting to varied and often challenging underwater light environments. Among these, chlorophyll c plays a pivotal role, particularly in many of the most ecologically significant groups of marine algae. This technical guide provides an in-depth exploration of the distribution of chlorophyll c2, the most common variant of chlorophyll c, across different phytoplankton species. It details the quantitative distribution of this pigment, provides comprehensive experimental protocols for its identification and quantification, and illustrates its biosynthetic pathway. This information is critical for researchers in phycology, oceanography, and natural product discovery, including those in drug development seeking to understand and harness the biochemical diversity of marine microalgae.

Distribution of Chlorophyll c2 in Phytoplankton

Chlorophyll c2 is a widespread accessory pigment found in a significant portion of the world's phytoplankton. It is particularly characteristic of the Chromista kingdom, which includes many dominant marine algal groups. A comprehensive review of multiple studies reveals that chlorophyll c2 is universally present in all examined algae that contain chlorophyll c[1]. In contrast, chlorophyll c1, another common form, is found alongside c2 in several groups but is absent in others. Dinoflagellates and cryptomonads, for instance, are typically characterized by the presence of chlorophyll c2 as their sole chlorophyll c pigment, with some rare exceptions[1].

The concentration of chlorophyll c relative to chlorophyll a can vary significantly among different phytoplankton groups and can be influenced by environmental factors such as light and nutrient availability. In some diatoms and dinoflagellates, the amount of chlorophyll c can be nearly equal to that of chlorophyll a, while in others, it is a more minor component[1].

Quantitative Distribution of Chlorophyll c2

The following table summarizes the distribution of chlorophyll c2 and its typical ratio to chlorophyll a in major phytoplankton groups. This data is crucial for chemotaxonomic studies and for modeling primary productivity in marine environments.

| Phytoplankton Group | Presence of Chlorophyll c1 | Presence of Chlorophyll c2 | Typical Chlorophyll a:c Ratio (by weight) | References |

| Diatoms (Bacillariophyceae) | Present | Universal | 1:1 to 5:1 | [1] |

| Dinoflagellates (Dinophyceae) | Generally Absent | Universal | 1:1 to 5:1 | [1] |

| Haptophytes (e.g., Coccolithophores) | Present | Universal | 2:1 to 5:1 | [1] |

| Chrysophytes (Golden Algae) | Present | Universal | 2:1 to 5:1 | [1] |

| Cryptomonads (Cryptophyceae) | Generally Absent | Universal | 2:1 to 5:1 | [1] |

| Xanthophytes (Yellow-green Algae) | Present | Universal | 55:1 to 116:1 | [1] |

| Brown Algae (Phaeophyceae) | Present | Universal | 2:1 to 5:1 | [1] |

Experimental Protocols

Accurate determination of chlorophyll c2 concentration is essential for phytoplankton community analysis. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying chlorophylls c1 and c2 and other pigments. Spectrophotometric methods, while less precise for distinguishing between chlorophyll c variants, can provide a good estimate of total chlorophyll c.

Protocol 1: Pigment Extraction and HPLC Analysis

This protocol is based on established methods for phytoplankton pigment analysis[2][3][4][5].

1. Sample Collection and Filtration:

-

Collect seawater samples in opaque bottles to prevent light degradation of pigments.

-

Filter a known volume of the sample (typically 1-4 liters, depending on phytoplankton density) through a 25 mm glass fiber filter (e.g., GF/F) under low vacuum and subdued light.

-

Fold the filter, place it in a cryovial, and immediately freeze it in liquid nitrogen or at -80°C until extraction.

2. Pigment Extraction:

-

Place the frozen filter in a centrifuge tube with 3 mL of 90% acetone or 100% methanol.

-

Disrupt the cells by sonication or grinding.

-

Steep the sample for 24 hours at -20°C in the dark to ensure complete pigment extraction.

-

Centrifuge the extract at approximately 500 g for 5-10 minutes to pellet the filter and cell debris.

-

Carefully transfer the supernatant to a clean vial.

3. HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or a multi-wavelength absorbance detector is required.

-

Column: A reversed-phase C8 or C18 column is typically used for pigment separation. A C8 column can provide good resolution between chlorophylls c1, c2, and other pigments[6].

-

Mobile Phase: A ternary gradient system is commonly employed. A typical gradient might involve:

-

Solvent A: 80:20 methanol:ammonium acetate (0.5 M)

-

Solvent B: 90:10 acetonitrile:water

-

Solvent C: Ethyl acetate

-

-

Gradient Program: The specific gradient program will depend on the column and solvents used but generally involves a gradual increase in the proportion of less polar solvents to elute the more hydrophobic pigments.

-

Detection: Monitor the eluent at 440 nm for carotenoids and chlorophylls. Full spectra from the PDA detector (e.g., 350-750 nm) are used for pigment identification.

-

Quantification: Pigment concentrations are determined by comparing the peak areas in the sample chromatogram to those of certified standards of known concentration.

Protocol 2: Spectrophotometric Determination of Total Chlorophyll c

This method provides an estimate of the combined concentration of chlorophylls c1 and c2[7][8].

1. Sample Preparation:

-

Follow the same sample collection, filtration, and extraction steps as for the HPLC protocol.

2. Spectrophotometric Measurement:

-

Use a spectrophotometer with a narrow bandwidth (≤ 2 nm).

-

Measure the absorbance of the pigment extract in a 1 cm cuvette at 750 nm, 664 nm, 647 nm, and 630 nm. The 750 nm reading is used to correct for turbidity.

-

Use 90% acetone as a blank.

3. Calculation:

-

Subtract the 750 nm absorbance from the other readings.

-

Use the following trichromatic equations (for 90% acetone extracts) to calculate the concentration of chlorophyll c (c1 + c2) in µg/mL: Chlorophyll c1 + c2 (µg/mL) = 24.52 * A630 - 1.67 * A664 - 7.60 * A647

-

The final concentration in the water sample (µg/L) is calculated by multiplying the result by the volume of the extract (mL) and dividing by the volume of seawater filtered (L).

Chlorophyll c Biosynthesis Pathway

Recent research has elucidated the enzymatic pathway for chlorophyll c biosynthesis, identifying the key enzyme, chlorophyll c synthase (CHLCS)[9][10][11]. This enzyme is a dioxygenase that catalyzes the formation of the characteristic acrylate group of chlorophyll c. The pathway branches from the main chlorophyll synthesis pathway at the level of protochlorophyllide.

Caption: Biosynthetic pathway of chlorophyll c1 and c2.

Conclusion

Chlorophyll c2 is a vital pigment for a vast and diverse assemblage of phytoplankton, playing a crucial role in the energy flow of aquatic ecosystems. A thorough understanding of its distribution, accurate methods for its quantification, and knowledge of its biosynthesis are fundamental for research in marine biology, ecology, and biotechnology. The protocols and data presented in this guide offer a comprehensive resource for scientists and professionals, enabling more precise characterization of phytoplankton communities and paving the way for further exploration of the biochemical potential of these remarkable microorganisms.

References

- 1. researchgate.net [researchgate.net]

- 2. The Use of HPLC for the Characterization of Phytoplankton Pigments | Springer Nature Experiments [experiments.springernature.com]

- 3. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]

- 4. epic.awi.de [epic.awi.de]

- 5. data.imas.utas.edu.au [data.imas.utas.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. New spectrophotometric equations for determining chlorophylls a, b, c1 and c2 in higher plants, algae and natural phytoplankton: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 10. Biosynthesis of chlorophyll c in a dinoflagellate and heterologous production in planta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]

The Evolutionary Keystone: A Technical Guide to the Significance of Chlorophyll c2 in Algae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophyll c2, a vital accessory pigment in many marine algae, plays a pivotal role in the ecological success and evolutionary trajectory of numerous algal lineages. Its unique spectral properties, allowing for the absorption of blue-green light prevalent in aquatic environments, have enabled these organisms to thrive in niches inaccessible to organisms solely reliant on chlorophyll a and b. This technical guide delves into the core evolutionary significance of chlorophyll c2, presenting a comprehensive overview of its distribution, biosynthesis, and function within the light-harvesting machinery. We provide detailed experimental protocols for its characterization and summarize key quantitative data to facilitate comparative analysis. Furthermore, this document explores the potential of targeting chlorophyll c2-containing organisms in drug development, given their ecological importance and unique biochemical pathways.

Introduction

The evolution of photosynthesis revolutionized life on Earth, and the diversification of photosynthetic pigments has been a key driver of this process. While chlorophyll a is the primary photosynthetic pigment in all oxygenic photoautotrophs, the evolution of accessory pigments has allowed for the colonization of diverse light environments. Chlorophyll c2, a member of the chlorophyll c family, is a defining feature of several major algal groups, including diatoms, dinoflagellates, and haptophytes.[1][2] These algae are responsible for a significant portion of global primary productivity. Understanding the evolutionary and functional significance of chlorophyll c2 is therefore crucial for comprehending marine ecosystems and exploring their biotechnological potential.

Distribution and Evolutionary Significance of Chlorophyll c2

Chlorophyll c2 is not universally present in all algae; its distribution follows distinct phylogenetic lines, making it a valuable marker for evolutionary studies. It is the most common form of chlorophyll c and is found in photosynthetic Chromista (e.g., diatoms and brown algae) and dinoflagellates.[1]

Phylogenetic Distribution

Studies have shown that chlorophyll c2 is universally present in all examined algae that contain chlorophyll c.[2] In contrast, chlorophyll c1 is found in addition to c2 in groups like brown seaweeds, diatoms, and chrysomonads, while being absent in most dinoflagellates and cryptomonads.[2] This distribution suggests that the acquisition of chlorophyll c2 was a pivotal, early event in the evolution of these "chromist" algae, likely arising from a secondary endosymbiotic event involving a red alga.[3][4] The subsequent evolution and diversification of chlorophyll c forms, such as c1 and c3, represent later modifications of this ancestral pathway.

Quantitative Data on Chlorophyll Distribution

The relative abundance of chlorophyll c2 to chlorophyll a varies among different algal groups, reflecting adaptations to specific light environments.

| Algal Group | Representative Genera | Typical Chlorophyll a:c2 Ratio | Reference |

| Diatoms | Thalassiosira, Phaeodactylum | 1.5:1 - 4:1 | [2] |

| Dinoflagellates | Amphidinium, Symbiodinium | 2:1 - 5:1 | [2] |

| Haptophytes | Emiliania, Chrysochromulina | 2:1 - 4:1 | [2][5] |

| Brown Algae | Fucus, Laminaria | 3:1 - 6:1 | [2] |

| Cryptomonads | Chroomonas, Cryptomonas | 2:1 - 3:1 | [2] |

Table 1: Representative Ratios of Chlorophyll a to Chlorophyll c2 in Various Algal Lineages. The ratios can vary depending on culture conditions such as light intensity and nutrient availability.

Physicochemical Properties and Function

Chlorophyll c2 possesses a unique chemical structure that distinguishes it from chlorophylls a and b. It has a porphyrin ring structure, unlike the chlorin ring of chlorophylls a and b, and lacks a phytol tail.[1] These structural differences result in distinct spectral properties.

Spectral Properties

Chlorophyll c2 exhibits absorption maxima in the blue-green region of the visible spectrum, typically around 447-452 nm and with smaller peaks in the green and red regions.[1] This allows algae containing chlorophyll c2 to efficiently capture light in the 447–520 nm wavelength region, which penetrates deeper into the water column than the red light absorbed by chlorophyll a.[1]

| Pigment | Solvent | Absorption Maxima (nm) | Reference |

| Chlorophyll c1 | Diethyl ether | 444, 577, 626 | [1] |

| Chlorophyll c1 | Acetone | 447, 579, 629 | [1] |

| Chlorophyll c2 | Diethyl ether | 447, 580, 627 | [1] |

| Chlorophyll c2 | Acetone | 450, 581, 629 | [1] |

| Chlorophyll c3 | Diethyl ether | 452, 585, 625 | [1] |

| Chlorophyll c3 | Acetone | 452, 585, 627 | [1] |

Table 2: Absorption Maxima of Chlorophyll c Pigments. The exact peak positions can vary slightly depending on the solvent used.

Function in Light-Harvesting Complexes

Chlorophyll c2 functions as an accessory pigment, transferring absorbed light energy to chlorophyll a within the light-harvesting complexes (LHCs).[1] The LHCs of chlorophyll c-containing algae are evolutionarily distinct from those of green plants and red algae.[6] The presence of chlorophyll c2 has driven the evolution of these unique LHC proteins, which are adapted to bind both chlorophyll a and c, as well as specific carotenoids like fucoxanthin or peridinin. This entire pigment-protein apparatus is finely tuned for efficient light capture and energy transfer in the marine environment.

Biosynthesis of Chlorophyll c2

The biosynthetic pathway of chlorophyll c is a branch of the well-established chlorophyll a pathway.

Figure 1: Simplified biosynthetic pathway of chlorophyll c2. The pathway branches from the chlorophyll a pathway at the level of divinylprotochlorophyllide a.

The synthesis of chlorophyll c branches off from the main chlorophyll biosynthetic pathway after the formation of divinylprotochlorophyllide (DV-PChlide).[1] A key enzyme, chlorophyll c synthase (a 17¹-oxidase), directly converts DV-PChlide into chlorophyll c2.[1] An 8-vinyl reductase can then convert chlorophyll c2 into chlorophyll c1.[1] This pathway highlights a crucial evolutionary innovation that allowed for the production of this novel light-harvesting pigment.

Experimental Protocols

Chlorophyll Extraction

A standardized protocol for the extraction of chlorophylls from algal cells is essential for accurate quantification and analysis.

Materials:

-

Fresh or frozen algal pellet

-

100% Acetone or 90% Ethanol

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

-

Glass beads (optional, for cell disruption)

-

Liquid nitrogen (for snap-freezing)

Protocol:

-

Harvest a known volume of algal culture by centrifugation.

-

Resuspend the cell pellet in a small volume of extraction solvent (e.g., 1 mL of 90% acetone). For tough-walled algae, mechanical disruption using glass beads or sonication may be necessary.[7][8][9]

-

Incubate the mixture in the dark at 4°C for 12-24 hours to ensure complete extraction.

-

Centrifuge the extract to pellet cell debris.

-

Transfer the supernatant to a clean tube.

-

Measure the absorbance of the extract at specific wavelengths using a spectrophotometer.

Figure 2: General workflow for chlorophyll extraction from algae.

Spectrophotometric Quantification

The concentrations of chlorophylls a, c1, and c2 can be determined using spectrophotometric equations based on the absorbance at specific wavelengths. The equations of Jeffrey and Humphrey (1975) are widely used.

For 90% Acetone Extracts:

-

Chlorophyll a (µg/mL) = 11.47 * A₆₆₄ - 0.40 * A₆₃₀

-

Chlorophyll c1 + c2 (µg/mL) = 24.36 * A₆₃₀ - 3.73 * A₆₆₄

Note: These equations provide the combined concentration of chlorophyll c1 and c2. Chromatographic methods are required for their separation and individual quantification.

Implications for Drug Development

The unique biochemical pathways and ecological significance of chlorophyll c2-containing algae present opportunities for drug development.

-

Herbicide Development: The chlorophyll c synthase is a specific enzyme in the biosynthesis of chlorophyll c. Targeting this enzyme could lead to the development of highly selective herbicides against nuisance algal blooms dominated by diatoms or dinoflagellates, with minimal impact on green algae or terrestrial plants.

-

Antimicrobial and Antiviral Compounds: Many marine algae that produce chlorophyll c2 are also prolific producers of a wide array of bioactive secondary metabolites with antimicrobial, antiviral, and anticancer properties. Exploring the link between pigment composition and the production of these compounds could lead to the discovery of novel therapeutic agents.

-

Photodynamic Therapy: The unique light-absorbing properties of chlorophylls and their derivatives are being explored for use as photosensitizers in photodynamic therapy for cancer treatment. The specific spectral characteristics of chlorophyll c2 could offer advantages in targeting certain tissue depths.

Figure 3: Potential applications of chlorophyll c2-containing algae in drug development.

Conclusion

Chlorophyll c2 represents a significant evolutionary adaptation that has enabled a diverse and ecologically crucial group of algae to dominate the world's oceans. Its ability to harvest blue-green light has expanded the photosynthetic niche, contributing substantially to global carbon fixation. For researchers and professionals in drug development, the unique biochemistry associated with chlorophyll c2 offers a fertile ground for the discovery of novel herbicides, antimicrobial compounds, and therapeutic agents. A deeper understanding of the molecular biology and evolution of this pigment and its associated proteins will undoubtedly open up new avenues for both fundamental science and applied biotechnology.

References

- 1. Chlorophyll c - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The evolution of photosynthesis in chromist algae through serial endosymbioses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Chlorophyll c2 monogalactosyldiacylglyceride ester (chl c2-MGDG). A novel marker pigment for Chrysochromulina species (Haptophyta) | Semantic Scholar [semanticscholar.org]

- 6. Evolution of light-harvesting complex proteins from Chl c-containing algae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tracegasbiology.essex.ac.uk [tracegasbiology.essex.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling Chlorophyll c2: A Technical Guide to its Natural Sources, Occurrence, and Analysis

For Immediate Release

A comprehensive technical guide providing researchers, scientists, and drug development professionals with an in-depth understanding of chlorophyll c2, a key photosynthetic pigment in many marine algae. This document details its natural sources, quantitative occurrence, and the experimental protocols for its analysis.

Introduction

Chlorophyll c2 is a vital accessory pigment found in a diverse range of marine photosynthetic organisms. Unlike the more commonly known chlorophylls a and b, chlorophyll c pigments, particularly c2, play a crucial role in the light-harvesting machinery of many ecologically significant phytoplankton, including diatoms and dinoflagellates.[1] This guide serves as a technical resource, offering a detailed overview of the natural sources of chlorophyll c2, its quantitative distribution, and the methodologies required for its extraction, separation, and quantification.

Natural Sources and Occurrence of Chlorophyll c2

Chlorophyll c2 is the most prevalent form of chlorophyll c and is considered a universal component in all chlorophyll c-containing algae.[2] Its primary role is to absorb light in the blue-green region of the spectrum and transfer this energy to chlorophyll a in the photosynthetic reaction centers.[1]

The distribution of chlorophyll c2 is widespread across several major algal phyla:

-

Diatoms (Bacillariophyceae): Chlorophyll c2 is present in all diatoms, a major component of marine phytoplankton. In 88% of the diatom species studied, it co-occurs with chlorophyll c1.[3][4]

-

Dinoflagellates (Dinophyceae): Many dinoflagellate species possess chlorophyll c2. Some, like the red-tide forming Gonyaulax polyedra, have distinct chlorophyll a:c2 molar ratios within their light-harvesting complexes.[5][6]

-

Haptophytes (Prymnesiophyceae): This group of algae is another significant source of chlorophyll c2.

-

Chrysophytes (Chrysophyceae): Golden-brown algae also utilize chlorophyll c2 in their photosynthetic apparatus.

-

Cryptomonads (Cryptophyceae): These unicellular algae are known to contain chlorophyll c2.

-

Brown Algae (Phaeophyceae): Large multicellular brown seaweeds are also a source of chlorophyll c2.

Quantitative Occurrence of Chlorophyll c2

The concentration of chlorophyll c2 can vary significantly between different algal species and can be influenced by environmental factors such as light intensity and nutrient availability. The following table summarizes available quantitative data for chlorophyll c2 in selected species.

| Algal Species | Algal Group | Chlorophyll c2 Concentration | Molar Ratio (Chl a:c2) | Reference |

| Phaeodactylum tricornutum | Diatom | 20.16 fg per cell (for Chl c1+c2) | - | [7][8] |

| Gonyaulax polyedra | Dinoflagellate | - | 1.8-2:1 (in thylakoid membranes) | [5][6] |

| Gonyaulax polyedra | Dinoflagellate | - | 1:3 (in specific Chl a-c2-protein complexes) | [5][6] |

| 51 species of marine diatoms | Diatom | Present in all species studied | - | [3] |

Biosynthesis of Chlorophyll c2

The biosynthesis of chlorophyll c diverges from the main chlorophyll a pathway. Recent research has identified a key enzyme, chlorophyll c synthase (CHLC) , in the marine diatom Phaeodactylum tricornutum. This enzyme is a dioxygenase that converts precursors into chlorophyll c.[9][10] While CHLC is conserved across several phyla, distinct chlorophyll c synthases may exist in other algal groups.[9][10]

The immediate precursors for chlorophyll c1 and c2 are monovinyl (MV) and divinyl (DV) protochlorophyllide, respectively. An 8-vinyl reductase enzyme is capable of converting the divinyl side chain of chlorophyll c2 to the ethyl side chain found in chlorophyll c1.[1]

References

- 1. Chlorophyll c - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Photosynthetic Pigments in Diatoms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chlorophyll-Protein Complexes from the Red-Tide Dinoflagellate, Gonyaulax polyedra Stein : Isolation, Characterization, and the Effect of Growth Irradiance on Chlorophyll Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Qualitative and quantitative composition of pigments in Phaeodactylum tricornutum (Bacillariophyceae) stressed by iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Qualitative and quantitative composition of pigments in Phaeodactylum tricornutum (Bacillariophyceae) stressed by iron - ProQuest [proquest.com]

- 9. A chlorophyll c synthase widely co-opted by phytoplankton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chlorophyll c2: Molecular Properties, Experimental Protocols, and Functional Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophyll c2 is a vital accessory pigment found in many marine algae, including photosynthetic Chromista and dinoflagellates. As a key component of the light-harvesting complex, it plays a crucial role in absorbing light energy in the blue-green region of the spectrum and transferring it to chlorophyll a, thereby broadening the spectral range for photosynthesis. This technical guide provides a comprehensive overview of the molecular characteristics of chlorophyll c2, detailed experimental protocols for its isolation and analysis, and a description of its function within the photosynthetic apparatus.

Molecular Profile of Chlorophyll c2

Chlorophyll c2 is a porphyrin-based pigment, distinguishing it from the more common chlorophylls a and b which have a chlorin ring structure. A notable feature of chlorophyll c is the absence of an isoprenoid tail. The molecular formula and weight of chlorophyll c2 are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C35H28MgN4O5 | [1][2][3][4][5] |

| Molecular Weight | 608.93 g/mol | [1][3] |

| Exact Mass | 608.1910117 Da | [2] |

| CAS Number | 27736-03-4 | [3] |

Experimental Protocols

The isolation, purification, and analysis of chlorophyll c2 require specific methodologies to separate it from other pigments present in algal extracts.

General Pigment Extraction from Algae

This protocol outlines a general method for extracting chlorophylls and carotenoids from algal biomass.

Materials:

-

Fresh or frozen algal biomass

-

100% Acetone (cooled)

-

Mortar and pestle or homogenizer

-

Centrifuge and centrifuge tubes

-

Filter paper (e.g., Whatman GF/C)

-

Rotary evaporator or nitrogen stream

Procedure:

-

Harvest algal cells by centrifugation or filtration.

-

Homogenize a known amount of the algal pellet with cold 100% acetone in a mortar and pestle or using a mechanical homogenizer. Perform this step under dim light to minimize pigment degradation.

-

Centrifuge the homogenate to pellet the cell debris.

-

Carefully decant the supernatant containing the pigments into a clean tube.

-

Repeat the extraction of the pellet with fresh acetone until the pellet is colorless.

-

Pool the acetone extracts.

-

Evaporate the acetone under a gentle stream of nitrogen or using a rotary evaporator at a low temperature to concentrate the pigment extract.

-

Resuspend the dried pigment extract in a small, known volume of a suitable solvent (e.g., acetone or a mobile phase for chromatography) for further analysis.

Separation of Chlorophyll c Pigments by Chromatography

High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying chlorophyll c1, c2, and c3.

Instrumentation:

-

HPLC system with a photodiode array (PDA) or fluorescence detector.

-

Reversed-phase C18 column.

Reagents:

-

Mobile Phase A: Methanol:Aqueous ammonium acetate solution

-

Mobile Phase B: Acetone

Procedure:

-

Prepare the concentrated pigment extract as described in section 2.1.

-

Filter the extract through a 0.2 µm syringe filter before injection.

-

Set up a gradient elution program on the HPLC system. A typical gradient might start with a high proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute pigments of increasing hydrophobicity.

-

Inject the sample onto the column.

-

Monitor the elution of pigments using the PDA detector, recording the absorbance spectra. Chlorophyll c2 has absorption maxima around 447 nm, 580 nm, and 627 nm in diethyl ether.

-

Identify chlorophyll c2 based on its retention time and characteristic absorption spectrum compared to a standard, if available.

-

Quantify the amount of chlorophyll c2 by integrating the peak area at a specific wavelength and comparing it to a calibration curve generated with a known concentration of a chlorophyll c2 standard.

Note: Thin Layer Chromatography (TLC) can also be used for a qualitative separation of chlorophylls using a solvent system such as petroleum ether:acetone.

Functional Role in Photosynthesis

Chlorophyll c2 functions as an accessory pigment within the light-harvesting complexes (LHCs) of photosystems in marine algae. Its primary role is to absorb light energy in regions of the solar spectrum where chlorophyll a has weak absorption.

Energy Transfer Pathway in the Light-Harvesting Complex

The energy absorbed by chlorophyll c2 is efficiently transferred to chlorophyll a within the LHC through a process called Förster resonance energy transfer (FRET). This energy is then funneled to the reaction center of the photosystem, where it drives the initial charge separation events of photosynthesis.

Caption: Energy transfer pathway within the light-harvesting complex.

Workflow for Chlorophyll c2 Analysis

The overall process for studying chlorophyll c2, from sample collection to data analysis, is depicted in the following workflow.

Caption: Experimental workflow for chlorophyll c2 analysis.

References

- 1. Chlorophyll Chromatography: Methods, Principles, and Applications - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. A Saponification Method for Chlorophyll Removal from Microalgae Biomass as Oil Feedstock - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nalms.org [nalms.org]

- 4. Extraction of Pigments from Microalgae and Cyanobacteria—A Review on Current Methodologies [mdpi.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Chlorophyll c2 Extraction from Diatoms

Introduction

Chlorophyll c2 is a key accessory pigment found in diatoms and other marine algae, playing a crucial role in photosynthesis by harvesting light energy in the blue-green region of the spectrum and transferring it to chlorophyll a.[1] Diatoms, a major group of phytoplankton, are a rich source of this pigment.[2] Beyond its biological role, chlorophyll c2 and its derivatives are gaining interest in the pharmaceutical and drug development sectors due to their potential antioxidant, anti-inflammatory, and anticancer properties.[3][4] Notably, chlorophyll derivatives are being explored as photosensitizers in photodynamic therapy (PDT) for cancer treatment, where they can be activated by light to produce reactive oxygen species that kill cancer cells.[5][6]

These application notes provide a comprehensive protocol for the extraction, purification, and quantification of chlorophyll c2 from diatom cultures. The methodologies are designed for researchers in both academic and industrial settings who are interested in obtaining high-purity chlorophyll c2 for further investigation and application in drug development and other biomedical fields.

Data Presentation

Table 1: Chlorophyll Content in Various Diatom Species

The following table summarizes the chlorophyll content found in different diatom species, providing an overview of their potential as sources for chlorophyll c2 extraction. Note that many studies report the combined content of chlorophyll c1 and c2.

| Diatom Species | Chlorophyll a Content (fg/cell) | Chlorophyll c1 + c2 Content (fg/cell) | Reference |

| Phaeodactylum tricornutum | 109.99 | 20.16 | |

| Extubocellulus spinifer | 0.02 (as µg/10⁶ cells) | - | [2] |

| Coscinodiscus sp. | 174.4 (as µg/10⁶ cells) | - | [2] |

| Nitzschia closterium | - | Contained only chlorophyll c2 | [2] |

| Nitzschia bilobata | - | Contained chlorophyll c1, c2, and c3 | [2] |

Experimental Protocols

This section details the step-by-step procedures for the cultivation of diatoms, extraction of pigments, and purification of chlorophyll c2.

Diatom Cultivation

Objective: To produce sufficient biomass of diatoms for pigment extraction. Phaeodactylum tricornutum is a commonly used model organism.

Materials:

-

Phaeodactylum tricornutum culture

-

f/2 culture medium

-

Sterile culture flasks

-

Light source (cool white fluorescent lamps)

-

Incubator or temperature-controlled room

Protocol:

-

Prepare sterile f/2 culture medium according to the standard formulation.

-

Inoculate the fresh medium with a healthy starter culture of Phaeodactylum tricornutum.

-

Incubate the culture at 20°C under a 16:8 hour light:dark cycle.

-

Monitor the culture growth by measuring cell density using a hemocytometer or a spectrophotometer at 750 nm.

-

Harvest the cells during the exponential growth phase for optimal pigment content.

Pigment Extraction

Objective: To efficiently extract total pigments from the diatom biomass.

Materials:

-

Harvested diatom cell pellet

-

Acetone (100%)

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

Rotary evaporator

Protocol:

-

Harvest the diatom culture by centrifugation at 4,000 x g for 15 minutes at 4°C. Discard the supernatant.

-

To the cell pellet, add 10 volumes of 100% acetone.

-

Resuspend the pellet thoroughly by vortexing.

-

Incubate the suspension at 4°C for 24 hours in the dark to ensure complete pigment extraction.

-

Centrifuge the extract at 4,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully collect the supernatant containing the pigment extract.

-

Concentrate the pigment extract using a rotary evaporator at a temperature below 40°C.

Chlorophyll c2 Purification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and purify chlorophyll c2 from the total pigment extract.

Materials:

-

Concentrated pigment extract

-

HPLC system with a photodiode array (PDA) detector

-

C18 reverse-phase HPLC column

-

Mobile phase solvents (HPLC grade):

-

Solvent A: 80:20 (v/v) methanol: 0.5 M ammonium acetate

-

Solvent B: 90:10 (v/v) acetonitrile:water

-

Solvent C: Ethyl acetate

-

-

Chlorophyll c2 standard (if available for peak identification)

Protocol:

-

Dissolve the dried pigment extract in a small volume of acetone.

-

Filter the dissolved extract through a 0.22 µm syringe filter.

-

Set up the HPLC system with a C18 column.

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the filtered sample onto the column.

-

Elute the pigments using a gradient program. A typical gradient might be:

-

0-1 min: 90% A, 10% B

-

1-12 min: Linear gradient to 100% B

-

12-25 min: Linear gradient to 70% B, 30% C

-

25-30 min: Linear gradient to 100% B

-

30-35 min: Return to initial conditions (90% A, 10% B)

-

-

Monitor the elution profile at 440 nm and 630 nm. Chlorophyll c2 typically elutes as a distinct peak.[7]

-

Collect the fraction corresponding to the chlorophyll c2 peak.

-

Confirm the identity of the peak by comparing its retention time and absorption spectrum with a known standard or literature values. The absorption maxima for chlorophyll c2 in acetone are approximately 450 nm, 581 nm, and 629 nm.[1]

-

Evaporate the solvent from the collected fraction under a stream of nitrogen gas to obtain purified chlorophyll c2.

Mandatory Visualization

Chlorophyll c Biosynthesis Pathway in Diatoms

The biosynthesis of chlorophyll c in diatoms branches from the main chlorophyll synthesis pathway. A key enzyme, chlorophyll c synthase (CHLC), is responsible for the conversion of chlorophyllide a precursors into chlorophyll c1 and c2.[8][9]

References

- 1. Chlorophyll c - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Enhancing Health Benefits through Chlorophylls and Chlorophyll-Rich Agro-Food: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. iopan.gda.pl [iopan.gda.pl]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols for the Purification of Chlorophyll c2 using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophyll c2 is a key accessory pigment found in many marine phytoplankton, including diatoms, haptophytes, and dinoflagellates. Its unique light-harvesting properties make it a subject of interest in photosynthesis research, biofuel development, and as a potential photosensitizer in photodynamic therapy. High-purity chlorophyll c2 is essential for accurate biophysical, biochemical, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is the preferred method for the purification of chlorophyll c2 due to its high resolution and reproducibility.[1] This document provides detailed protocols for the extraction and purification of chlorophyll c2 using reversed-phase HPLC.

Experimental Protocols

Extraction of Chlorophylls from Marine Phytoplankton

This protocol is adapted from methods used for the extraction of pigments from algal cultures and field samples.[2][3] All steps should be performed in low light and cold conditions to minimize pigment degradation.[4][5]

Materials:

-

Phytoplankton cell pellet (from culture or filtered field sample)

-

Whatman GF/F filters

-

Liquid nitrogen

-

Mortar and pestle or sonicator

-

100% Acetone (HPLC grade), chilled

-

Centrifuge and centrifuge tubes

-

0.22 µm PTFE syringe filters

Procedure:

-

Harvesting: Harvest algal cells by filtering a known volume of culture or seawater through a Whatman GF/F filter under low vacuum.[2] For cultured samples, harvesting should occur before the end of the log phase of growth.[2]

-

Flash Freezing: Immediately after filtration, fold the filter, place it in a cryotube, and flash-freeze in liquid nitrogen to prevent enzymatic degradation.[2][3] Samples can be stored at -80°C or in liquid nitrogen for several months without significant degradation.[2]

-

Cell Lysis and Extraction:

-

Grinding Method: Place the frozen filter in a pre-chilled mortar containing liquid nitrogen and grind to a fine powder with a pestle.[4] Add 1-2 mL of chilled 100% acetone and continue to homogenize the sample.[4]

-

Sonication Method: Alternatively, cut the filter into small pieces and place them in a centrifuge tube with 1.5 mL of chilled acetone.[2] Sonicate the sample for 30 seconds at 50 W.[2]

-

-

Centrifugation: Transfer the acetone extract to a centrifuge tube. Rinse the mortar and pestle or sonication probe with an additional 1 mL of acetone and add it to the tube.[4] Centrifuge at 5000 rpm for 5 minutes at 4°C to pellet the cell debris and filter paper.[4]

-

Collection and Filtration: Carefully collect the supernatant containing the pigments. The pellet can be re-extracted if it still contains visible green color.[4] Filter the pooled supernatant through a 0.22 µm PTFE filter to remove any remaining particulate matter before HPLC analysis.[4] The extract should be injected into the HPLC system immediately.[2]

HPLC Purification of Chlorophyll c2

This protocol utilizes a reversed-phase HPLC method designed to separate a wide range of chlorophylls and carotenoids.[2] A C18 column is commonly used for this purpose.[6]

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., Spherisorb ODS2, 5 µm particle size, 25 cm x 4.6 mm ID).[2]

Mobile Phase:

-

Solvent A: 80:20 mixture of methanol and 0.5 M ammonium acetate (aqueous), pH 7.2.

-

Solvent B: 60:40 mixture of methanol and ethyl acetate. All solvents must be HPLC grade and should be filtered and degassed before use.[2]

Procedure:

-

Column Equilibration: Equilibrate the column with 100% Solvent A for at least 15-20 minutes or until a stable baseline is achieved.

-

Injection: Inject 20-100 µL of the filtered pigment extract onto the column. The injection volume can be adjusted based on the pigment concentration in the extract.

-

Elution Gradient: Run the gradient program as detailed in the data table below. The flow rate is maintained at 1 mL/min.[2]

-

Detection: Monitor the elution of pigments at 440 nm. A photodiode array detector is recommended to obtain the full absorbance spectrum of the eluting peaks, which aids in pigment identification.[4] Chlorophyll c2 has a characteristic absorption spectrum that can be used for its identification.

-

Fraction Collection: Collect the fractions corresponding to the chlorophyll c2 peak as it elutes from the column. Multiple injections may be necessary to collect a sufficient quantity of the purified pigment.

-

Purity Analysis: Re-inject a small aliquot of the collected fraction into the HPLC system using the same method to confirm its purity.

-

Solvent Removal and Storage: Evaporate the solvent from the purified fraction under a stream of nitrogen gas in the dark. Store the dried, purified chlorophyll c2 at -20°C or lower in the dark.[7] Chlorophylls are sensitive to light, heat, and acidic conditions.[4][8]

Data Presentation

Table 1: HPLC Gradient and Conditions for Chlorophyll c2 Purification

| Parameter | Value | Reference |

| Column | Reversed-phase C18 (5 µm, 25 cm x 4.6 mm) | [2] |

| Mobile Phase A | 80:20 Methanol : 0.5 M Ammonium Acetate | [2] |

| Mobile Phase B | 60:40 Methanol : Ethyl Acetate | [2] |

| Flow Rate | 1.0 mL/min | [2] |

| Detection Wavelength | 440 nm | [6] |

| Gradient Program | Time (min) | % Solvent A |

| 0.0 | 100 | |

| 4.0 | 0 | |

| 18.0 | 0 | |

| 19.0 | 100 | |

| 25.0 | 100 |